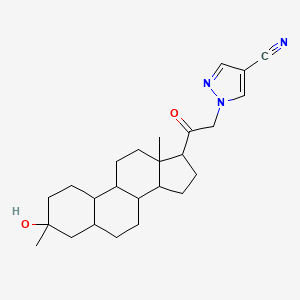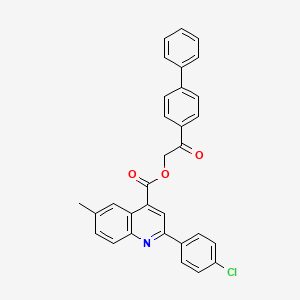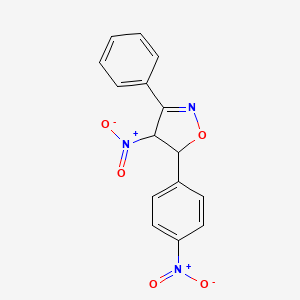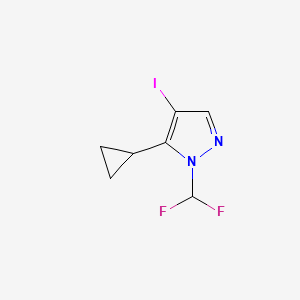
rac-Emixustat Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Emixustat Hydrochloride Salt is a visual cycle modulator that has been investigated for its potential therapeutic effects in retinal diseases such as age-related macular degeneration and Stargardt disease . This compound is known for its ability to inhibit the enzyme retinal pigment epithelium-specific 65 kDa protein (RPE65), which plays a crucial role in the visual cycle .
Méthodes De Préparation
The synthesis of rac-Emixustat Hydrochloride Salt involves several steps, including the formation of the core structure and subsequent functionalization. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demand .
Analyse Des Réactions Chimiques
rac-Emixustat Hydrochloride Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can result in the formation of an alcohol .
Applications De Recherche Scientifique
In particular, it has shown promise in protecting against retinal degeneration by inhibiting the visual cycle enzyme RPE65 and reducing the accumulation of toxic retinal byproducts . Additionally, this compound has been investigated for its potential to reduce hypoxia in the retina, which may have implications for the treatment of diabetic retinopathy . Other research applications include its use as a tool to study the visual cycle and its role in retinal health .
Mécanisme D'action
The mechanism of action of rac-Emixustat Hydrochloride Salt involves the inhibition of the enzyme RPE65, which is responsible for the isomerization of all-trans-retinal to 11-cis-retinal in the visual cycle . By inhibiting this enzyme, this compound reduces the production of visual chromophores and prevents the accumulation of toxic byproducts such as A2E . This inhibition helps protect the retina from light-induced damage and slows the progression of retinal diseases .
Comparaison Avec Des Composés Similaires
Similar compounds include fenretinide and QEA-B-001-NH2, which also target the visual cycle but have different mechanisms of action . For example, fenretinide reduces the availability of vitamin A derivatives, while QEA-B-001-NH2 acts as a retinal scavenger . The unique feature of rac-Emixustat Hydrochloride Salt is its dual mechanism of action, involving both inhibition of RPE65 and sequestration of all-trans-retinal .
Propriétés
Formule moléculaire |
C16H26ClNO2 |
|---|---|
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H |
Clé InChI |
BPZWRYOUJMDQSY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)

![4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12466624.png)
![(5Z)-3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12466627.png)

![2-Methylpropyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12466646.png)
![2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12466648.png)


![3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B12466658.png)
![3-[4-(2-Amino-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12466660.png)
![N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B12466662.png)
![5-{[(5-chloro-2-nitrophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12466672.png)
